5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: is a heterocyclic compound that features a pyrazole ring and an oxadiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of both pyrazole and oxadiazole moieties in its structure suggests that it may exhibit a range of biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by the reaction of hydrazine with an α,β-unsaturated carbonyl compound. For example, the reaction of 2,5-dimethylphenylhydrazine with an appropriate diketone under acidic conditions can yield the desired pyrazole derivative .
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be formed by the cyclization of an amidoxime with a carboxylic acid derivative. For instance, the reaction of 3-(trifluoromethyl)benzohydrazide with an appropriate amidoxime under dehydrating conditions can yield the oxadiazole ring .
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Coupling of the Two Rings: : The final step involves coupling the pyrazole and oxadiazole rings. This can be achieved through a condensation reaction, where the pyrazole derivative is reacted with the oxadiazole derivative under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring. Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used .
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Reduction: : Reduction reactions can occur at the oxadiazole ring. Reducing agents like lithium aluminum hydride or sodium borohydride can be employed .
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Substitution: : The compound can undergo substitution reactions, particularly at the phenyl rings. Electrophilic substitution reactions using reagents like bromine or nitric acid can introduce various substituents .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. It has shown promise as an anti-inflammatory and anticancer agent in preliminary studies.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in the production of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole
- 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazole
- 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxazole
Uniqueness
The uniqueness of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole lies in its combination of the pyrazole and oxadiazole rings. This dual-ring structure imparts unique chemical and biological properties that are not observed in similar compounds. For example, the presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a more effective drug candidate.
Properties
Molecular Formula |
C20H15F3N4O |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H15F3N4O/c1-11-6-7-12(2)15(8-11)16-10-17(26-25-16)19-24-18(27-28-19)13-4-3-5-14(9-13)20(21,22)23/h3-10H,1-2H3,(H,25,26) |
InChI Key |
JNFNTJDFIIQLPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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